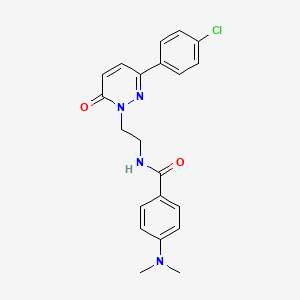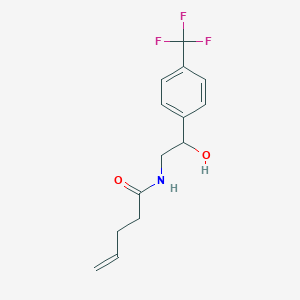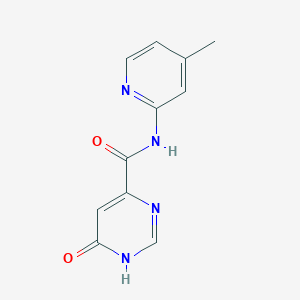![molecular formula C29H23N5O4S2 B2744264 N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide CAS No. 313404-99-8](/img/structure/B2744264.png)
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide, also known as BPTES, is a small molecule inhibitor that targets the glutaminase enzyme. This enzyme is responsible for converting glutamine to glutamate, which is essential for cancer cell growth and proliferation. BPTES has shown promising results in preclinical studies as a potential anticancer agent.
Scientific Research Applications
Synthesis and Biological Activity
Thiazole and sulfonamide derivatives have been extensively synthesized for their potential biological activities. For example, the synthesis and fungicidal activity of bis(2-arylcarbonylamino-1H-benzimidazol-5-yl) sulfones demonstrate the chemical versatility of similar compounds and their potential in developing new fungicides (Pilyugin et al., 2008). Similarly, derivatives designed and synthesized for anticancer evaluation show moderate to excellent anticancer activity against various cancer cell lines, highlighting the therapeutic potential of such compounds (Ravinaik et al., 2021).
Material Science Applications
In materials science, the facile fabrication of redox-active and electrochromic poly(amide-amine) films through electrochemical oxidative coupling showcases the application of similar compounds in developing new materials with specific electronic properties (Hsiao & Wang, 2016). These materials could be used in various technological applications, including smart windows, displays, and sensors.
Antimicrobial and Antifungal Applications
The synthesis and evaluation of sulfonamide derivatives for their antimicrobial and antifungal activities further exemplify the broad utility of these compounds. For instance, novel N-(4-Phenyl-3-aroylthiazol-2(3H)-ylidene) substituted benzamides showed low to moderate antifungal activity, suggesting their potential in developing new antifungal agents (Saeed et al., 2008).
Inhibition of Human Carbonic Anhydrase Isoforms
Compounds similar to "N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide" have been studied for their inhibitory effects on human carbonic anhydrase isoforms, a target for various therapeutic applications. For example, novel acridine-acetazolamide conjugates were investigated for their inhibition effects on human carbonic anhydrase isoforms hCA I, II, IV, and VII, showing promising results (Ulus et al., 2016).
properties
IUPAC Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23N5O4S2/c30-17-7-19-34(20-8-18-31)40(37,38)24-15-13-23(14-16-24)28(36)33-29-32-25(21-9-3-1-4-10-21)27(39-29)26(35)22-11-5-2-6-12-22/h1-6,9-16H,7-8,19-20H2,(H,32,33,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSQFURONTUQHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


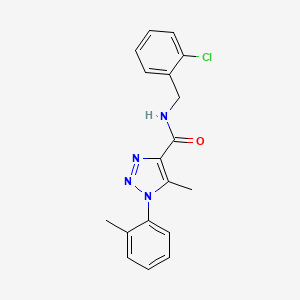

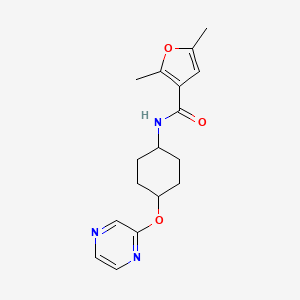
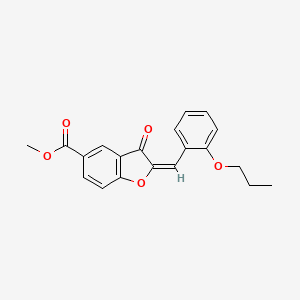
![2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2744193.png)
